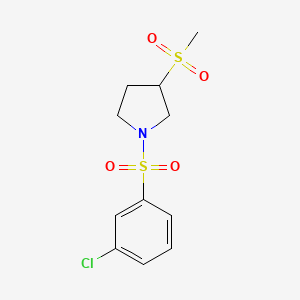

1-((3-Chlorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

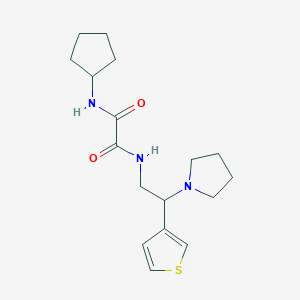

“1-((3-Chlorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine” is a pyrrolidine derivative. Pyrrolidine is a cyclic amine, and its derivatives are often used in organic synthesis and medicinal chemistry . The compound also contains sulfonyl groups, which are common in various drugs and dyes .

Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring would be two sulfonyl groups, one with a methyl group and one with a 3-chlorophenyl group .

Chemical Reactions Analysis

As for the chemical reactions, it would depend on the conditions and reagents present. Generally, pyrrolidines can undergo reactions at the nitrogen atom or at the carbon atoms of the ring. Sulfonyl groups can also participate in various reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. Generally, pyrrolidine derivatives have basic properties due to the presence of the nitrogen atom .

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

"1-((3-Chlorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine" serves as a key intermediate in the synthesis of pyrrolidine derivatives. Smolobochkin et al. (2017) reported an acid-catalyzed reaction leading to the formation of new 1-(arylsulfonyl)pyrrolidines, demonstrating its utility in synthesizing pyrrolidine-1-sulfonylarene derivatives (Smolobochkin et al., 2017). Mąkosza and Judka (2005) described a novel synthesis of pyrrolidines via the reaction of γ-halocarbanions with imines, mimicking a 1,3-dipolar cycloaddition, showcasing the reactivity of sulfonyl pyrrolidine derivatives in creating complex structures (Mąkosza & Judka, 2005).

Catalysis and Chemical Transformations

This compound also finds applications in catalysis and as a precursor for further chemical transformations. The study by Singh et al. (2013) on (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine demonstrated its efficiency as an organocatalyst for the asymmetric Michael addition, hinting at the catalytic potential of related sulfonyl pyrrolidine derivatives (Singh et al., 2013).

Material Science and Supercapacitor Applications

In the realm of material science, Biso et al. (2008) explored the electropolymerization of poly(3-methylthiophene) in pyrrolidinium-based ionic liquids for hybrid supercapacitors, indicating the role of pyrrolidinium derivatives in developing materials for energy storage solutions (Biso et al., 2008).

Antimicrobial Activity

A study by Nural et al. (2018) synthesized a novel thiohydantoin fused to pyrrolidine compound, demonstrating its structural characterization and exploring its antimicrobial activity. This illustrates the potential biomedical applications of sulfonyl pyrrolidine derivatives in designing compounds with antibacterial properties (Nural et al., 2018).

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)sulfonyl-3-methylsulfonylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO4S2/c1-18(14,15)11-5-6-13(8-11)19(16,17)10-4-2-3-9(12)7-10/h2-4,7,11H,5-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDNSVRLIHAZRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-Chlorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2581437.png)

![(Z)-ethyl 3-allyl-2-((4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2581438.png)

![2-(3-Butyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2581442.png)

![N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclobutyl]prop-2-enamide](/img/structure/B2581445.png)

![7-Methoxy-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B2581457.png)

![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2581459.png)